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Compound of Interest

Compound Name: (R)-Tco4-peg2-NH2

Cat. No.: B12373879 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-Tco4-peg2-NH2 is a bifunctional linker containing a strained (R)-trans-cyclooctene (TCO)

moiety and a primary amine with a two-unit polyethylene glycol (PEG) spacer. The TCO group

participates in an exceptionally fast and selective bioorthogonal "click" reaction with tetrazine-

functionalized molecules. This reaction, known as the inverse-electron-demand Diels-Alder

cycloaddition (IEDDA), is characterized by its high efficiency, rapid kinetics, and

biocompatibility, as it proceeds without the need for a catalyst.[1] The primary amine allows for

the conjugation of this linker to various molecules of interest, such as proteins, peptides, or

small molecule drugs, through standard amine-reactive chemistries.

These properties make (R)-Tco4-peg2-NH2 a valuable tool in bioconjugation, particularly for

the construction of complex biomolecules like antibody-drug conjugates (ADCs) and

proteolysis-targeting chimeras (PROTACs).[2][3] The PEG spacer enhances solubility and

reduces steric hindrance during conjugation.[1]

Key Applications:

Antibody-Drug Conjugate (ADC) Synthesis: Linking a cytotoxic drug to a monoclonal

antibody for targeted cancer therapy.
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PROTAC Development: Connecting a target protein binder and an E3 ligase ligand to induce

targeted protein degradation.[2]

Protein-Protein Conjugation: Creating well-defined protein complexes for research and

therapeutic purposes.

Surface Immobilization: Covalently attaching biomolecules to surfaces for applications like

ELISA.

Live Cell Imaging: Labeling cells and tracking biological processes in real-time.

Quantitative Data Summary
The following tables summarize key parameters for the TCO-tetrazine ligation reaction,

providing a basis for experimental design.

Table 1: General Reaction Conditions for TCO-Tetrazine Ligation
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Parameter Recommended Value Notes

pH 7.0 - 9.0

The reaction is robust across a

range of pH values. For amine-

reactive conjugations (e.g.,

with NHS esters), a pH of 7.5-

8.5 is often optimal.

Temperature
Room Temperature (20-25°C)

or 37°C

The reaction is typically fast at

room temperature. Incubation

at 37°C can further increase

the reaction rate. For sensitive

biomolecules, the reaction can

be performed at 4°C with a

longer incubation time.

Buffer
Phosphate-Buffered Saline

(PBS)

Other non-amine containing

buffers such as HEPES or

MOPS can also be used. Avoid

buffers with primary amines

(e.g., Tris) when using NHS-

ester chemistry for the initial

conjugation step.

Stoichiometry (Tetrazine:TCO) 1.05 - 1.5 : 1

A slight excess of the tetrazine-

containing molecule is

recommended to ensure

complete reaction of the TCO-

functionalized molecule.

Solvent Aqueous buffers (e.g., PBS)

(R)-Tco4-peg2-NH2 may

require an organic co-solvent

like DMSO or DMF for initial

dissolution before being added

to the aqueous reaction

mixture.

Table 2: Typical Reaction Times for TCO-Tetrazine Ligation
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Application Typical Reaction Time Temperature

Protein-Protein Conjugation 30 - 120 minutes Room Temperature

Antibody-Drug Conjugate

Synthesis
60 - 120 minutes Room Temperature

Live Cell Labeling 5 - 30 minutes 37°C

Surface Immobilization 60 - 300 minutes Room Temperature

Experimental Protocols
Protocol 1: General Procedure for Bioconjugation using
(R)-Tco4-peg2-NH2
This protocol describes a two-step process: 1) conjugation of (R)-Tco4-peg2-NH2 to a protein

of interest (POI) via its primary amine, and 2) the subsequent click reaction with a tetrazine-

modified molecule.

Materials:

Protein of Interest (POI) in an amine-free buffer (e.g., PBS, pH 7.4)

(R)-Tco4-peg2-NH2

Amine-reactive crosslinker (e.g., NHS ester of a payload, or a heterobifunctional linker)

Tetrazine-functionalized molecule

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Step 1: Preparation of TCO-functionalized Protein of Interest (POI-TCO)
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Protein Preparation: Ensure the POI is in an amine-free buffer (e.g., PBS, pH 7.4) at a

concentration of 1-5 mg/mL.

Crosslinker Activation: If not already activated, prepare a stock solution of the amine-reactive

crosslinker (e.g., 10 mM in anhydrous DMF or DMSO).

Conjugation: Add a 10-20 fold molar excess of the activated crosslinker to the protein

solution. The final concentration of the organic solvent should not exceed 10% (v/v).

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.

Quenching (Optional): Stop the reaction by adding the Quenching Buffer to a final

concentration of 50-100 mM and incubate for 5 minutes.

Purification: Remove the excess crosslinker and byproducts by passing the reaction mixture

through a desalting column equilibrated with PBS, pH 7.4.

Step 2: TCO-Tetrazine Click Reaction

Prepare Reactants: Have the purified POI-TCO and the tetrazine-functionalized molecule

ready in the Reaction Buffer.

Reaction Setup: Add the tetrazine-functionalized molecule to the POI-TCO solution. A 1.1 to

1.5 molar excess of the tetrazine is recommended.

Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature. The

reaction progress can be monitored by following the disappearance of the tetrazine's

characteristic absorbance around 520 nm.

Purification: If necessary, purify the final conjugate from any unreacted components using

size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: Synthesis of an Antibody-Drug Conjugate
(ADC) via TCO-Tetrazine Ligation
This protocol outlines the preparation of a site-specifically labeled antibody with a TCO moiety

and its subsequent conjugation to a tetrazine-modified cytotoxic payload.
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Materials:

Monoclonal antibody (mAb) with an engineered cysteine or other site-specific modification

site

TCO-maleimide or other thiol-reactive TCO linker

Tetrazine-modified cytotoxic payload

Reduction Buffer: PBS with 5 mM EDTA, pH 7.2

Tris(2-carboxyethyl)phosphine (TCEP)

Reaction Buffer: PBS, pH 7.4

Purification columns (e.g., SEC)

Step 1: Preparation of TCO-labeled Antibody (mAb-TCO)

Antibody Reduction (for thiol-reactive chemistry): To a solution of the mAb in Reduction

Buffer, add a 10-fold molar excess of TCEP. Incubate for 1-2 hours at 37°C.

Purification: Remove excess TCEP using a desalting column equilibrated with Reaction

Buffer.

TCO-linker Conjugation: Immediately add a 5 to 10-fold molar excess of the TCO-maleimide

(dissolved in DMSO or DMF) to the reduced antibody.

Incubation: Incubate for 1-2 hours at room temperature with gentle agitation.

Purification: Purify the mAb-TCO conjugate using a desalting column or SEC to remove

unreacted TCO-linker.

Step 2: Conjugation of mAb-TCO with Tetrazine-Payload

Reaction Setup: To the purified mAb-TCO, add a 1.5-fold molar excess of the tetrazine-

modified cytotoxic payload.
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Incubation: Incubate the reaction for 1-2 hours at room temperature.

Purification: Purify the final ADC using SEC to remove any unreacted payload and to analyze

the drug-to-antibody ratio (DAR).

Visualizations
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Caption: General experimental workflow for bioconjugation using a TCO linker.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12373879?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PROTAC Molecule

Cellular Machinery

PROTAC

Protein of Interest (POI)

binds E3 Ubiquitin Ligase

recruits

Target Protein Binder

(R)-Tco4-peg2-NH2 based linker

E3 Ligase Binder

Proteasome

Degradation

Ubiquitination

Ubiquitin

Click to download full resolution via product page

Caption: Mechanism of action for a PROTAC utilizing a TCO-based linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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